![molecular formula C12H20N2O3 B4697863 4-octanoyl-2,6-piperazinedione](/img/structure/B4697863.png)
4-octanoyl-2,6-piperazinedione
Overview
Description
4-octanoyl-2,6-piperazinedione, also known as OPC-21268, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. OPC-21268 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
4-octanoyl-2,6-piperazinedione acts as a positive allosteric modulator of GABA receptors, enhancing the activity of these receptors in the presence of GABA. This results in an increase in the inhibitory tone of the central nervous system, leading to a reduction in anxiety and sedation.
Biochemical and Physiological Effects:
4-octanoyl-2,6-piperazinedione has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anxiolytic, sedative, and anticonvulsant properties in animal models. In addition, 4-octanoyl-2,6-piperazinedione has been shown to increase slow-wave sleep in humans, indicating its potential use as a sleep aid.
Advantages and Limitations for Lab Experiments
One advantage of 4-octanoyl-2,6-piperazinedione is its specificity for GABA receptors, which allows for targeted modulation of GABAergic neurotransmission. However, its use in lab experiments may be limited by its low solubility in water and its potential for off-target effects.
Future Directions
Further research is needed to explore the full therapeutic potential of 4-octanoyl-2,6-piperazinedione. One area of interest is its potential use as a treatment for anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. In addition, investigations into its use as a sleep aid and anticonvulsant agent are warranted. The development of more potent and selective derivatives of 4-octanoyl-2,6-piperazinedione may also be of interest.
Scientific Research Applications
4-octanoyl-2,6-piperazinedione has been extensively studied for its potential therapeutic applications. One area of research involves its use as a modulator of GABAergic neurotransmission. 4-octanoyl-2,6-piperazinedione has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety, sleep, and other physiological processes. This has led to investigations into its potential use as an anxiolytic and sedative agent.
properties
IUPAC Name |
4-octanoylpiperazine-2,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-2-3-4-5-6-7-12(17)14-8-10(15)13-11(16)9-14/h2-9H2,1H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHWXXNAQBWUDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CC(=O)NC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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